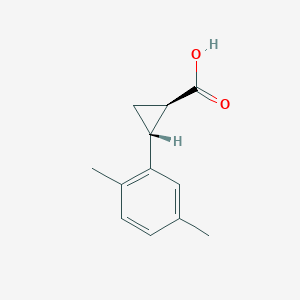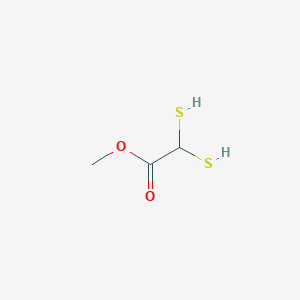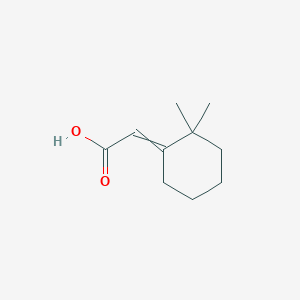
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of an ethoxyphenyl group, a trifluoromethyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-ethoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final product is obtained after esterification with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrazole ring is known to interact with proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-ethoxyphenyl)-3-(methyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the ethoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C15H15F3N2O3 |
|---|---|
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
ethyl 1-(3-ethoxyphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15F3N2O3/c1-3-22-11-7-5-6-10(8-11)20-9-12(14(21)23-4-2)13(19-20)15(16,17)18/h5-9H,3-4H2,1-2H3 |
Clé InChI |
RAKKXUPSQGCGPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


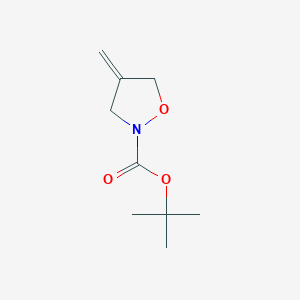
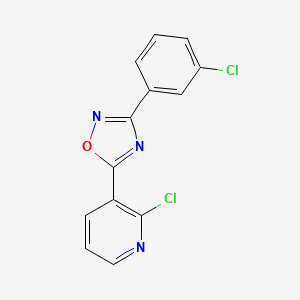

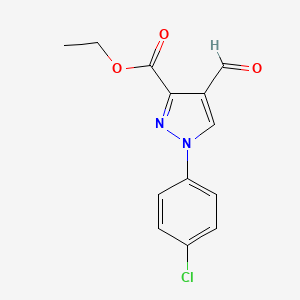
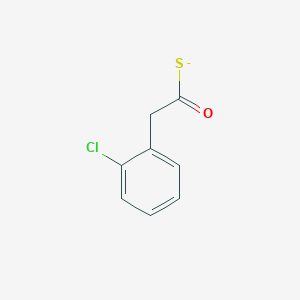
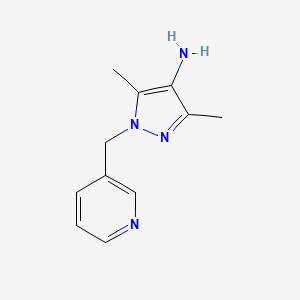
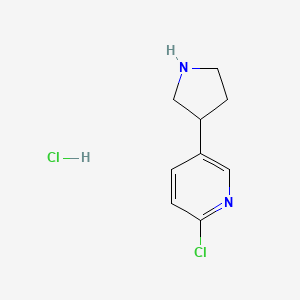
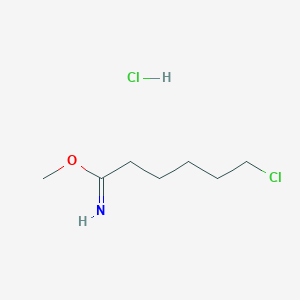
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
